1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
The compound “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a versatile chemical compound with potential applications in diverse scientific research areas due to its unique structure and reactivity. It has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring structure made up of two nitrogen atoms in close proximity and three carbon atoms . The structure was confirmed by the aid of 1H NMR and HRMS analyses .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Safety and Hazards
The safety data sheet for a related compound, “1H-Pyrazole-1-carboxamidine hydrochloride”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid release to the environment and to collect spillage .
Mechanism of Action
Target of Action
The primary target of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This makes it a potent inhibitor of SDH .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is the inhibition of energy production in the pathogen, leading to its death . This makes it a potent fungicide, with significant in vitro activities against various pathogens .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGSWLMKDQUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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